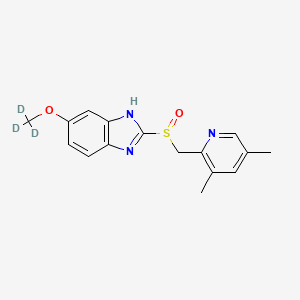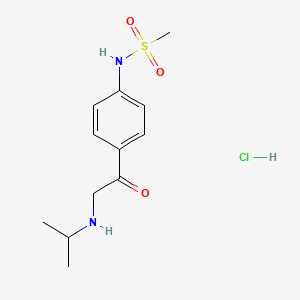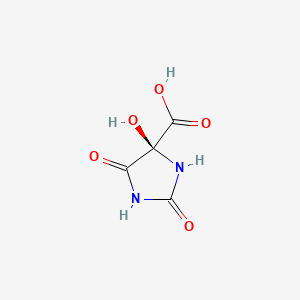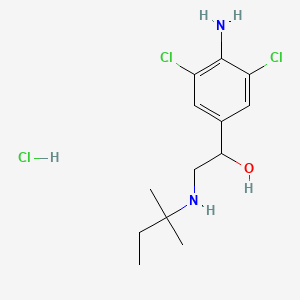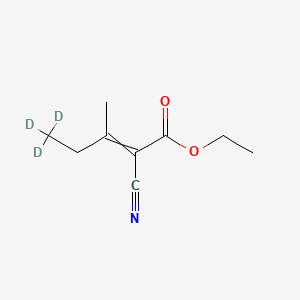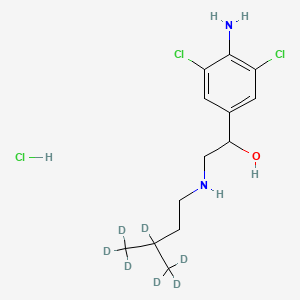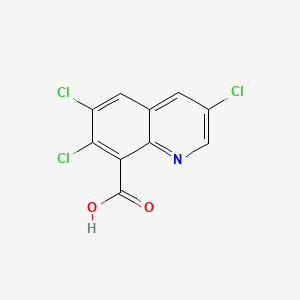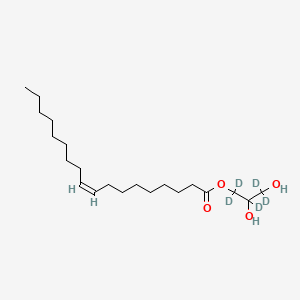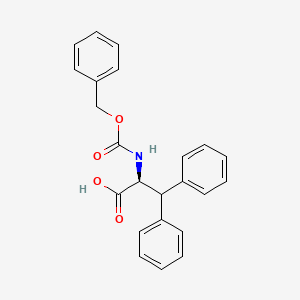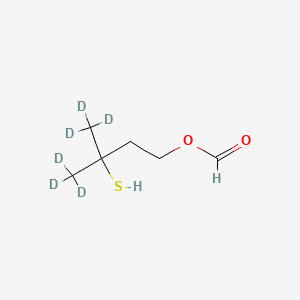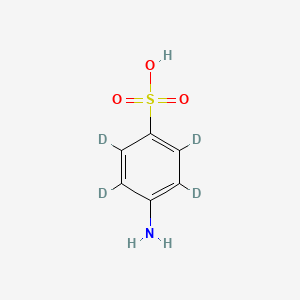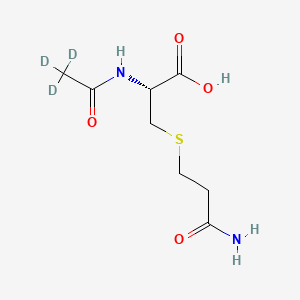
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3: is a deuterated analog of N-Acetyl-S-(carbamoylethyl)-L-cysteine, a metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and stability. The deuterium labeling (d3) enhances its utility in metabolic studies and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 typically involves the reaction of L-cysteine with acrylamide in the presence of deuterated acetic anhydride. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to obtain high-purity product
Quality control measures: to ensure the deuterium labeling is consistent and the product meets the required specifications
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones
Reduction: Reduction reactions can convert it back to its thiol form
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products:
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiol derivatives
Substitution products: Various substituted cysteine derivatives
Aplicaciones Científicas De Investigación
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is widely used in scientific research due to its stability and unique properties. Some applications include:
Metabolic studies: Used as a biomarker to study acrylamide metabolism and its effects on the body
Analytical chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for accurate quantification and analysis
Toxicology: Helps in understanding the toxicological effects of acrylamide and its metabolites
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 involves its role as a metabolite of acrylamide. It is formed through the conjugation of acrylamide with glutathione, followed by further metabolism. The molecular targets and pathways include:
Glutathione S-transferase (GST): Catalyzes the conjugation of acrylamide with glutathione
Cytochrome P450 enzymes: Involved in the oxidation of acrylamide to glycidamide
Excretion pathways: Metabolites are excreted through urine, making it a useful biomarker for acrylamide exposure
Comparación Con Compuestos Similares
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is compared with other similar compounds such as:
N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated analog
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A structurally similar compound
Uniqueness:
Deuterium labeling: Enhances stability and allows for precise analytical measurements
Metabolic studies: Provides insights into the metabolism of acrylamide and its effects on the body
List of Similar Compounds
- N-Acetyl-S-(carbamoylethyl)-L-cysteine
- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine
- N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine
Propiedades
IUPAC Name |
(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-FYFSCIFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
